molecular formula C13H15ClN4O2 B2996574 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006344-26-8

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2996574
CAS No.: 1006344-26-8
M. Wt: 294.74
InChI Key: WEMAZESPUFUTDS-UHFFFAOYSA-N
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Description

2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chloro group, two pyrazolyl groups, and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the reaction of 1,3-dimethyl-1H-pyrazol-4-yl with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The diketone moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The chloro group can be reduced to form a corresponding amine.

  • Substitution: The pyrazolyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Amines.

  • Substitution: Substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are still under investigation. Preliminary studies suggest potential antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: Due to its potential biological activities, 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is being explored for its therapeutic uses. It may serve as a precursor for the synthesis of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer properties may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 2-Chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]nicotinamide

  • Dichloro[(3,5-dimethyl-1H-pyrazol-1-yl)methane]zinc(II)

Properties

IUPAC Name

2-chloro-1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-7-9(5-17(3)15-7)12(19)11(14)13(20)10-6-18(4)16-8(10)2/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMAZESPUFUTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(C(=O)C2=CN(N=C2C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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